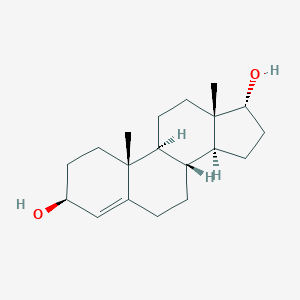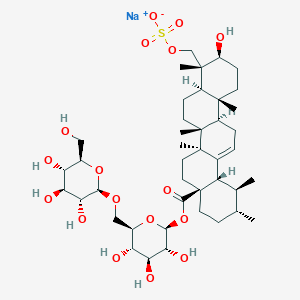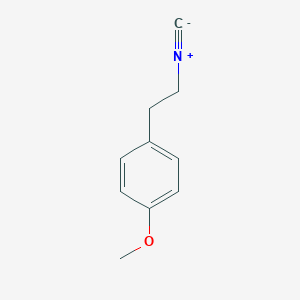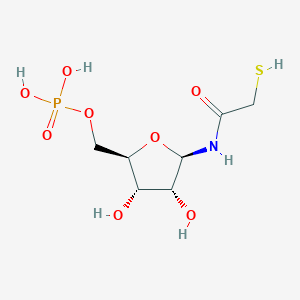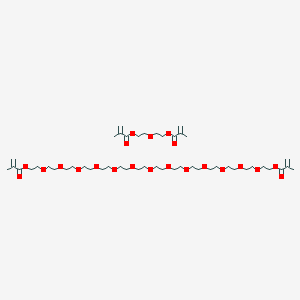
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a type of copolymer that is widely used in scientific research. It is a cross-linked polymer that is formed by the copolymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This copolymer has several unique properties that make it useful in various scientific applications.
Mecanismo De Acción
The mechanism of action of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is based on its cross-linked structure. The copolymer forms a three-dimensional network that can trap and immobilize biomolecules. This immobilization allows for the controlled release of the biomolecules, which can be useful in drug delivery applications.
Efectos Bioquímicos Y Fisiológicos
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has minimal biochemical and physiological effects. The copolymer is non-toxic and biocompatible, which makes it suitable for use in various biomedical applications. It has been shown to have low immunogenicity, which means that it does not elicit an immune response when introduced into the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is its ability to immobilize biomolecules. This allows for the controlled release of these molecules, which can be useful in drug delivery applications. Additionally, the copolymer is non-toxic and biocompatible, which makes it suitable for use in various biomedical applications.
One of the limitations of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is its limited stability in certain solvents. The copolymer can swell or dissolve in some solvents, which can affect its performance in certain applications. Additionally, the synthesis of the copolymer can be challenging, which can limit its widespread use in some research applications.
Direcciones Futuras
There are several future directions for the use of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) in scientific research. One potential direction is the development of new drug delivery systems based on the copolymer. Additionally, the copolymer could be used as a support for the immobilization of other types of biomolecules, such as antibodies or DNA. Finally, the copolymer could be modified to improve its stability in certain solvents, which would expand its potential applications in various research fields.
Conclusion:
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a versatile copolymer that has several unique properties that make it useful in various scientific research applications. Its ability to immobilize biomolecules and its biocompatibility make it particularly useful in biomedical research. While there are some limitations to its use, there are also several future directions for the development of new applications based on this copolymer.
Métodos De Síntesis
The synthesis of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) involves the copolymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This process is typically carried out using a free radical polymerization reaction. The copolymerization is initiated by the addition of a free radical initiator, which causes the monomers to react and form the copolymer.
Aplicaciones Científicas De Investigación
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has several scientific research applications. It is commonly used as a matrix for the immobilization of enzymes and other biomolecules. The copolymer can also be used as a support for chromatography and electrophoresis. Additionally, it has been used as a drug delivery system for the controlled release of pharmaceuticals.
Propiedades
Número CAS |
121079-12-7 |
|---|---|
Nombre del producto |
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) |
Fórmula molecular |
C48H84O22 |
Peso molecular |
1013.2 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H66O17.C12H18O5/c1-33(2)35(37)52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-40-7-5-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-36(38)34(3)4;1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-32H2,2,4H3;1,3,5-8H2,2,4H3 |
Clave InChI |
NHIQHLFWSRTDKX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
SMILES canónico |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
Otros números CAS |
121079-12-7 |
Sinónimos |
CDGD-PG-DM copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



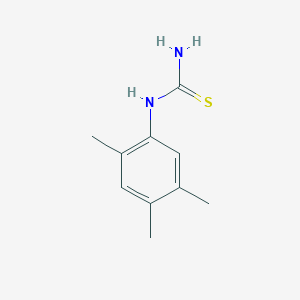
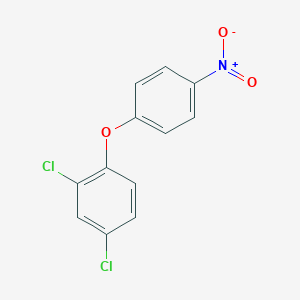
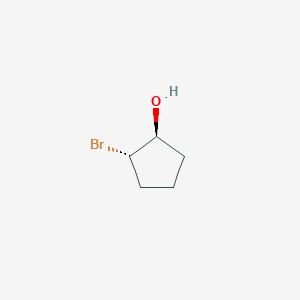

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
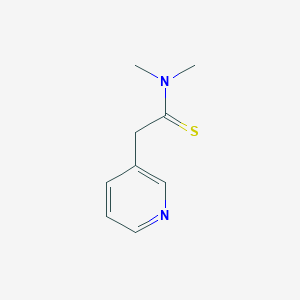
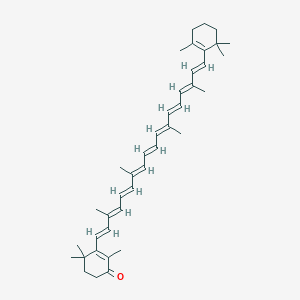
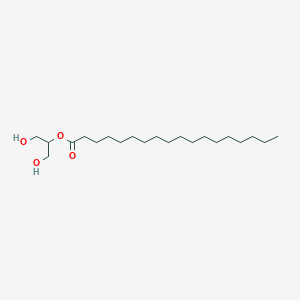
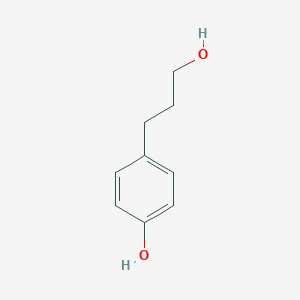
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
